Cas no 1353979-43-7 (N*1*-(3-Bromo-benzyl)-N*1*-ethyl-ethane-1,2-diamine)
1353979-43-7 structure
Product Name:N*1*-(3-Bromo-benzyl)-N*1*-ethyl-ethane-1,2-diamine
CAS-nummer:1353979-43-7
MF:C11H17BrN2
MW:257.170081853867
CID:2162928
PubChem ID:66568274
Update Time:2025-10-05
N*1*-(3-Bromo-benzyl)-N*1*-ethyl-ethane-1,2-diamine Chemische en fysische eigenschappen
Naam en identificatie
-
- N*1*-(3-bromo-benzyl)-n*1*-ethyl-ethane-1,2-diamine
- N1-(3-bromobenzyl)-N1-ethylethane-1,2-diamine
- AM94336
- N-(3-Bromobenzyl)-N-ethyl-1,2-ethanediamine
- NMDAR/TRPM4-IN-2 free base
- NMDAR/TRPM4 inhibitor 8 (Compound 8)
- DA-66136
- NMDAR/TRPM4-IN-2 (free base)
- CS-0181723
- (2-AMINOETHYL)[(3-BROMOPHENYL)METHYL]ETHYLAMINE
- AKOS026821827
- SCHEMBL21902831
- NMDAR/TRPM4 inhibitor 8
- HY-139192A
- 1353979-43-7
- F73436
- EN300-913521
- N'-[(3-bromophenyl)methyl]-N'-ethylethane-1,2-diamine
- MS-23619
- Z1486030961
- N*1*-(3-Bromo-benzyl)-N*1*-ethyl-ethane-1,2-diamine
-
- MDL: MFCD21096961
- Inchi: 1S/C11H17BrN2/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,13H2,1H3
- InChI-sleutel: XSMDMHAMGOGFLG-UHFFFAOYSA-N
- LACHT: BrC1=CC=CC(=C1)CN(CC)CCN
Berekende eigenschappen
- Exacte massa: 256.05751g/mol
- Monoisotopische massa: 256.05751g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 5
- Complexiteit: 152
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 29.3
- XLogP3: 1.9
N*1*-(3-Bromo-benzyl)-N*1*-ethyl-ethane-1,2-diamine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 085878-500mg |
N*1*-(3-Bromo-benzyl)-N*1*-ethyl-ethane-1,2-diamine |
1353979-43-7 | 500mg |
£694.00 | 2022-03-01 | ||
| DC Chemicals | DC39201-5mg |
NMDAR/TRPM4 inhibitor 8 (Compound 8) |
1353979-43-7 | >98% | 5mg |
$400.0 | 2023-09-15 | |
| eNovation Chemicals LLC | D396975-250mg |
N1-(3-Bromo-benzyl)-N1-ethyl-ethane-1,2-diamine |
1353979-43-7 | 95% | 250mg |
$645 | 2024-08-03 | |
| Enamine | EN300-913521-0.05g |
(2-aminoethyl)[(3-bromophenyl)methyl]ethylamine |
1353979-43-7 | 95.0% | 0.05g |
$175.0 | 2025-02-21 | |
| Enamine | EN300-913521-0.1g |
(2-aminoethyl)[(3-bromophenyl)methyl]ethylamine |
1353979-43-7 | 95.0% | 0.1g |
$262.0 | 2025-02-21 | |
| Enamine | EN300-913521-0.25g |
(2-aminoethyl)[(3-bromophenyl)methyl]ethylamine |
1353979-43-7 | 95.0% | 0.25g |
$374.0 | 2025-02-21 | |
| Enamine | EN300-913521-0.5g |
(2-aminoethyl)[(3-bromophenyl)methyl]ethylamine |
1353979-43-7 | 95.0% | 0.5g |
$591.0 | 2025-02-21 | |
| Enamine | EN300-913521-1.0g |
(2-aminoethyl)[(3-bromophenyl)methyl]ethylamine |
1353979-43-7 | 95.0% | 1.0g |
$757.0 | 2025-02-21 | |
| Enamine | EN300-913521-2.5g |
(2-aminoethyl)[(3-bromophenyl)methyl]ethylamine |
1353979-43-7 | 95.0% | 2.5g |
$1483.0 | 2025-02-21 | |
| Enamine | EN300-913521-5.0g |
(2-aminoethyl)[(3-bromophenyl)methyl]ethylamine |
1353979-43-7 | 95.0% | 5.0g |
$2193.0 | 2025-02-21 |
N*1*-(3-Bromo-benzyl)-N*1*-ethyl-ethane-1,2-diamine Gerelateerde literatuur
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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